molecular formula C5H7NO4 B2967929 Methyl 2-nitrocyclopropane-1-carboxylate CAS No. 1114822-76-2

Methyl 2-nitrocyclopropane-1-carboxylate

Cat. No.: B2967929
CAS No.: 1114822-76-2
M. Wt: 145.114
InChI Key: IUWIUHGJPLTNRP-UHFFFAOYSA-N
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Description

Methyl 2-nitrocyclopropane-1-carboxylate is an organic compound with the molecular formula C₅H₇NO₄

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-nitrocyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with nitro compounds under specific conditions. One common method includes the nitration of cyclopropane carboxylate esters using nitric acid or other nitrating agents in the presence of a catalyst. The reaction is usually carried out under controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitrocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrocyclopropane derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitrocyclopropane derivatives.

    Reduction: Aminocyclopropane derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-nitrocyclopropane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-nitrocyclopropane-1-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

    Methyl 2-nitropropanoate: Another nitro-substituted ester with similar reactivity.

    Ethyl 2-nitrocyclopropane-1-carboxylate: An ethyl ester analog with comparable chemical properties.

    Methyl 2-nitrobutanoate: A longer-chain nitro ester with distinct reactivity.

Uniqueness: Methyl 2-nitrocyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This structural feature distinguishes it from other nitro esters and makes it a valuable compound for studying ring strain effects and developing novel chemical reactions.

Properties

IUPAC Name

methyl 2-nitrocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWIUHGJPLTNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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